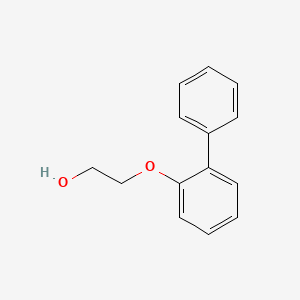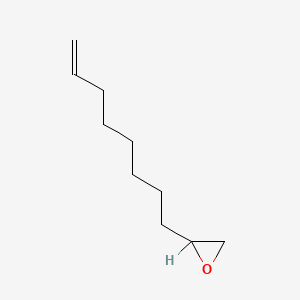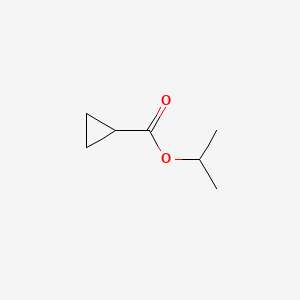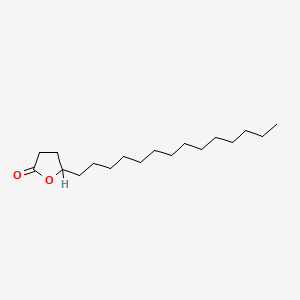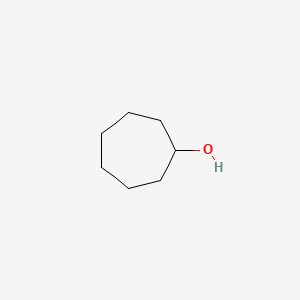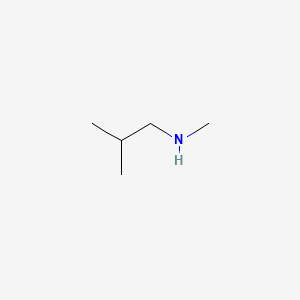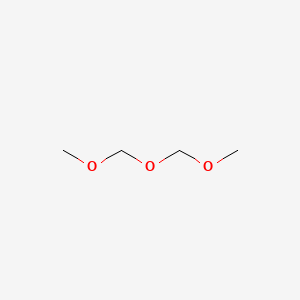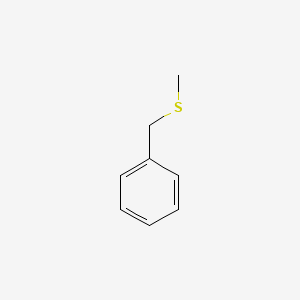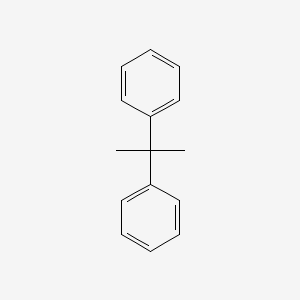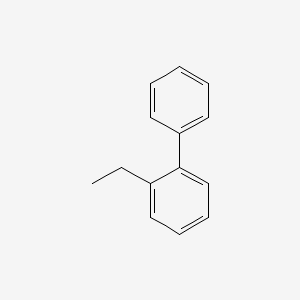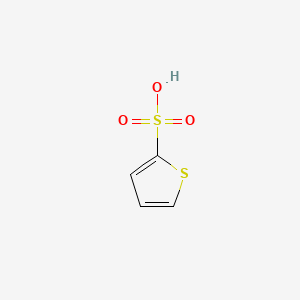
Thiophene-2-sulfonic acid
Vue d'ensemble
Description
Thiophene-2-sulfonic acid is a compound with the CAS Number: 79-84-5 and a molecular weight of 165.21 . It is a solid at room temperature .
Synthesis Analysis
Thiophene derivatives are synthesized using various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is used to produce aminothiophene derivatives .Molecular Structure Analysis
The IUPAC name for Thiophene-2-sulfonic acid is 1H-1lambda3-thiophene-2-sulfonic acid . The InChI code is 1S/C4H5O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3,8H,(H,5,6,7) and the InChI key is KXOAGZRPXZJEPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Thiophene-2-sulfonic acid is a solid at room temperature . It has a molecular weight of 165.21 . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Thiophene-2-sulfonic acid: A Comprehensive Analysis of Scientific Research Applications:
Kinetic Studies in Bromination Reactions
The reactivity of thiophene-2-sulfonic acid has been studied through its bromination kinetics in aqueous media. Such studies are crucial for understanding the compound’s behavior in different chemical reactions, which is essential for developing new synthetic methodologies .
Biological Activity
Thiophene-based analogs are increasingly recognized for their potential biological activities. Thiophene-2-sulfonic acid could be a key intermediate in creating compounds with diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties .
Chemosensor Development
Thiophene derivatives have been employed in developing chemosensors for detecting various cations and anions. Thiophene-2-sulfonic acid’s structure could be utilized to create sensitive and selective sensors for environmental and biological monitoring .
Anticancer Agent Synthesis
Some thiophene derivatives serve as raw materials in synthesizing anticancer agents. The functional groups in thiophene-2-sulfonic acid might allow it to act similarly, contributing to the development of novel anticancer therapies .
Anti-Atherosclerotic Agent Synthesis
Thiophenes are also used in synthesizing anti-atherosclerotic agents. The sulfonic acid group in thiophene-2-sulfonic acid may enhance its binding affinity to biological targets, aiding in creating treatments for cardiovascular diseases .
Metal Complexing Agents
Due to their ability to form complexes with metals, thiophenes can be used in creating new metal complexing agents for various industrial and research applications. Thiophene-2-sulfonic acid could potentially be used to develop such agents due to its reactive nature .
Insecticide Development
Thiophenes have found use in developing insecticides. The structural properties of thiophene-2-sulfonic acid might make it suitable for creating new insecticidal formulations with improved efficacy and safety profiles .
Safety And Hazards
Orientations Futures
Thiophene-based analogs are being studied extensively due to their potential as biologically active compounds . They are essential in improving advanced compounds with a variety of biological effects . The future of thiophene-based compounds lies in further exploring their synthesis and biological applications .
Propriétés
IUPAC Name |
thiophene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXLLFUSNQCWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276544 | |
| Record name | thiophene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-sulfonic acid | |
CAS RN |
79-84-5 | |
| Record name | thiophene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Thiophene-2-sulfonic acid derivatives as anti-proliferative agents?
A1: While the provided research papers focus on the synthesis and characterization of Thiophene-2-sulfonic acid derivatives, they do not delve into the specific mechanism of action for these compounds as anti-proliferative agents. Further research is needed to understand how these compounds interact with their biological targets and their downstream effects on cell proliferation.
Q2: What is the structural characterization of Tasisulam sodium (5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt)?
A2: Tasisulam sodium is a specific derivative of Thiophene-2-sulfonic acid. Its molecular formula is C11H5BrCl2NNaO4S2. [] While the research papers don't provide detailed spectroscopic data, they highlight the development of efficient synthetic routes for its large-scale production. []
Q3: How does the structure of Thiophene-2-sulfonic acid derivatives impact their activity?
A3: The research highlights the structure-activity relationship (SAR) of certain Thiophene-2-sulfonic acid derivatives. For example, one study focuses on derivatives where the thiophene ring is substituted with a halogen, and a phenyl ring carries various substituents like alkyl, alkoxy, halogen, cyano, and carboxy groups. [] These modifications are suggested to influence the compound's interaction with its target, ultimately affecting its activity and potency.
Q4: What are the challenges in synthesizing Thiophene-2-sulfonic acid derivatives, and how have researchers addressed them?
A4: The synthesis of Thiophene-2-sulfonic acid derivatives, particularly on a larger scale, presents challenges in terms of efficiency, impurity control, and worker safety. Researchers have developed a continuous Schotten–Baumann reaction method for synthesizing Tasisulam sodium, improving upon the initial carbonyl diimidazole method. [] This new approach reduces unit operations, minimizes worker exposure, and allows for production in standard laboratory settings. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



